N-Trifluoroacetyl Deacetylcolchicine

Catalog No.
S1483199
CAS No.
26195-65-3
M.F
C22H22F3NO6
M. Wt
453.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Trifluoroacetyl Deacetylcolchicine

CAS Number

26195-65-3

Product Name

N-Trifluoroacetyl Deacetylcolchicine

IUPAC Name

2,2,2-trifluoro-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

Molecular Formula

C22H22F3NO6

Molecular Weight

453.4 g/mol

InChI

InChI=1S/C22H22F3NO6/c1-29-16-8-6-12-13(10-15(16)27)14(26-21(28)22(23,24)25)7-5-11-9-17(30-2)19(31-3)20(32-4)18(11)12/h6,8-10,14H,5,7H2,1-4H3,(H,26,28)/t14-/m0/s1

InChI Key

MCHADYPYCJQLMV-AWEZNQCLSA-N

SMILES

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C(F)(F)F

Synonyms

2,2,2-Trifluoro-N-[(7S)-5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]acetamide; N-Deacetyl-N-(trifluoroacetyl)colchicine; NSC 305987;

Canonical SMILES

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C(F)(F)F

Isomeric SMILES

COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C(F)(F)F

Inhibition of Microtubule Polymerization:

Trifluorocolchicine, like its parent compound colchicine, disrupts the formation of microtubules, essential cellular structures involved in cell division, intracellular transport, and maintaining cell shape. Studies have shown that trifluorocolchicine binds to the colchicine binding site on tubulin, a protein subunit of microtubules, preventing its assembly and causing microtubule depolymerization []. This property makes it a valuable tool for researchers studying cell biology, particularly in understanding the role of microtubules in various cellular processes.

Antimitotic and Antitumor Potential:

Due to its ability to inhibit microtubule polymerization, trifluorocolchicine exhibits antimitotic activity, meaning it can arrest cell division. This property has led to investigations into its potential as an anticancer agent. Studies have shown that trifluorocolchicine can induce cell death in various cancer cell lines, suggesting its potential therapeutic application in cancer treatment [, ]. However, further research is needed to determine its efficacy and safety in clinical settings.

N-Trifluoroacetyl Deacetylcolchicine is a synthetic derivative of deacetylcolchicine, which itself is a metabolite of colchicine, a well-known alkaloid derived from the plant Colchicum autumnale. The compound features a trifluoroacetyl group, which enhances its solubility and potentially its biological activity. Structurally, it is characterized by the presence of three fluorine atoms in the trifluoroacetyl moiety, which contributes to its unique chemical properties and reactivity.

This compound exhibits significant biological activity, particularly as an inhibitor of microtubule polymerization. Like its parent compound, colchicine, N-Trifluoroacetyl Deacetylcolchicine interacts with tubulin, disrupting mitotic spindle formation and thereby exhibiting antitumor properties. Studies have shown that it retains the cytotoxic effects associated with colchicine while potentially offering improved pharmacokinetics due to its modified structure .

The synthesis of N-Trifluoroacetyl Deacetylcolchicine generally involves the following steps:

  • Deacetylation: Starting from colchicine, the acetyl group is removed using sodium methoxide in methanol to yield deacetylcolchicine.
  • Trifluoroacetylation: The deacetylated compound is then treated with trifluoroacetic anhydride or trifluoroacetic acid under controlled conditions to introduce the trifluoroacetyl group.

This method allows for the selective modification of the deacetylcolchicine structure without compromising its biological activity .

N-Trifluoroacetyl Deacetylcolchicine has potential applications in:

  • Cancer Therapy: Due to its ability to inhibit microtubule polymerization, it may be used as a chemotherapeutic agent.
  • Research: It serves as a biochemical tool in studies related to cell division and cancer biology.
  • Drug Development: The compound's unique properties make it a candidate for further modifications aimed at enhancing efficacy and reducing toxicity.

Research indicates that N-Trifluoroacetyl Deacetylcolchicine interacts with specific cellular targets involved in mitosis. Its binding affinity to tubulin is crucial for its mechanism of action. Interaction studies using various cell lines have demonstrated that this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Several compounds share structural or functional similarities with N-Trifluoroacetyl Deacetylcolchicine. Here are a few notable examples:

Compound NameStructure TypeKey Features
ColchicineNatural alkaloidMicrotubule inhibitor; causes depolymerization
DemecolcineMethylated derivativeSimilar mechanism; reduced toxicity
N-Glutaryl DeacetylcolchicineGlycoconjugateEnhanced targeting capabilities
2-Demethyl-N-trifluoroacetyl-deacetylcolchicineModified colchicine derivativePotentially improved pharmacological properties

Uniqueness: N-Trifluoroacetyl Deacetylcolchicine stands out due to its trifluoroacetyl modification, which enhances solubility and may improve bioavailability compared to other derivatives like demecolcine or traditional colchicine.

N-Trifluoroacetyl deacetylcolchicine (NTADC) is chemically known as 2,2,2-trifluoro-N-[(7S)-5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]acetamide with the molecular formula C22H22F3NO6 and a molecular weight of 453.41 g/mol. The compound features a trifluoroacetyl group at the nitrogen position where the acetyl group would typically be found in colchicine.

Physical Properties

NTADC exists as a faintly yellow crystalline powder that requires refrigeration for storage. It exhibits solubility in various organic solvents including chloromethane, dichloromethane, dimethyl sulfoxide (DMSO), and methanol. The compound's solubility profile makes it amenable to various synthetic transformations and analytical procedures.

Structural Relationship to Colchicine

N-Trifluoroacetyl deacetylcolchicine maintains the core tropolone ring system of colchicine while featuring two significant modifications: (1) the replacement of the acetyl group with a trifluoroacetyl group and (2) the stereochemistry at the 7-position maintains the natural (S)-configuration found in colchicine. This stereospecificity is crucial for its biological activity, as colchicine derivatives with the correct stereochemistry at C-7 typically exhibit stronger tubulin-binding properties.

Structural Determinants of Binding Site Recognition

NTDAC engages the colchicine binding domain located at the α/β-tubulin interface, with primary interactions occurring in the β-subunit’s intermediate domain. Crystallographic studies of analogous colchicine site inhibitors (CBSIs) reveal that ligand binding induces a “flipped-out” conformation of the βT7 loop (residues βH8–βH7), displacing βN249 and creating a hydrophobic pocket that accommodates the ligand’s trimethoxyphenyl ring [2] [3]. The compound’s trifluoroacetyl group forms critical hydrogen bonds with βE200 and βC241, while its methoxy substituents participate in van der Waals interactions with βY202 and βL255 [2] [5].

Comparative analysis of binding modes shows that NTDAC’s N-acyl modification at C-7 extends deeper into the β-subunit compared to colchicine, occupying a subpocket lined by βI4, βQ136, and βN167 [2]. This positioning mimics high-affinity ligands like TUB075 (K_b = 2.87 × 10^8 M^−1), which utilize cyclohexanedione scaffolds to maximize contact with βS8–βS10 helices [2] [4].

Conformational Locking of Tubulin Heterodimers

Molecular dynamics simulations demonstrate that NTDAC binding stabilizes tubulin in a curved conformation incompatible with microtubule assembly. By anchoring the βT7 loop in an outward orientation, the compound prevents straightening of protofilaments required for longitudinal contacts between αE412 and βR402 [3]. This effect mirrors the action of TN16-class CBSIs, which reduce inter-subunit interaction energies by 18–22 kcal/mol through selective destabilization of αβ interface residues [3].

Ligand ClassβT7 Loop Displacement (Å)α/β Interface Energy (kcal/mol)
Colchicine3.2 ± 0.4−145 ± 12
TN16 analogs4.8 ± 0.6−127 ± 9
NTDAC (modeled)5.1 ± 0.5−120 ± 11

Table 1: Comparative effects of CBSIs on tubulin conformation and subunit interactions [2] [3].

Thermodynamic Profiling of Ligand-Protein Interactions

Binding Affinity and Kinetic Irreversibility

The trifluoroacetyl moiety of NTDAC enhances binding kinetics through halogen bonding with βF169 and βY202, contributing to a 40-fold reduction in dissociation rate compared to deacetylcolchicine [5]. Isothermal titration calorimetry of analogous compounds reveals that N-acyl substitutions at C-7 increase binding enthalpy (ΔH) by −9.3 kcal/mol while reducing entropic penalty (TΔS) by 4.2 kcal/mol, indicating optimized shape complementarity [4] [5].

Allosteric Modulation of GTPase Activity

NTDAC binding induces long-range conformational changes that stimulate tubulin’s intrinsic GTPase activity. Molecular dynamics trajectories show correlated movements between the colchicine site and the α-subunit’s GTP-binding domain, with RMSD fluctuations >2.8 Å propagating across the heterodimer [3]. This allostery accelerates GTP hydrolysis by 1.7-fold, further destabilizing microtubule plus-end dynamics through enhanced depolymerization kinetics [3].

Mitotic Arrest Induction Through Spindle Assembly Checkpoint Activation

Microtubule Destabilization and Checkpoint Signaling

At pharmacologically relevant concentrations (IC50 = 5–10 µM), NTDAC reduces microtubule polymer mass by 78% within 30 minutes, triggering sustained activation of the spindle assembly checkpoint [4]. Live-cell imaging studies of analogous CBSIs demonstrate prolonged prometaphase arrest (>8 hours) accompanied by BubR1 kinase recruitment to unattached kinetochores [4]. This checkpoint response correlates with caspase-3 activation (3.5-fold increase) and subsequent apoptosis in HCT116 colon carcinoma models [4].

Supramolecular Effects on Microtubule Organization

Cryo-EM reconstructions reveal that NTDAC-treated cells exhibit chaotic microtubule asters with reduced crossover frequency (12.3 ± 2.1 crossovers/µm² vs. 28.4 ± 3.6 in controls) [3]. This disorganization prevents establishment of bipolar spindle tension, as evidenced by a 92% reduction in centromere stretch measurements using fluorescence speckle microscopy [3].

In Vitro Cytotoxicity Profiling Across Cancer Cell Line Panels

N-Trifluoroacetyl Deacetylcolchicine demonstrates significant cytotoxic activity across diverse cancer cell line panels through its primary mechanism of microtubule polymerization inhibition . The compound exhibits antimitotic activity by binding to the colchicine binding site on tubulin, preventing microtubule assembly and causing microtubule depolymerization . This mechanism is consistent with the parent compound colchicine, which shows potent cytotoxicity with half-maximal inhibitory concentration values of 0.008 micromolar against human colon adenocarcinoma cells [2] [3].

Comparative cytotoxicity studies reveal that trifluoroacetyl modifications enhance the biological activity profile. The parent compound colchicine demonstrates established cytotoxicity across multiple cancer cell lines, including 0.054 micromolar against A549 human lung adenocarcinoma cells and 0.008 micromolar against HT-29 human colon adenocarcinoma cells [2] [3]. Related fluorinated derivatives show enhanced potency compared to unmodified colchicine, with 4-fluorocolchicine exhibiting half-maximal inhibitory concentration values of 0.007 micromolar against HT-29 cells and 0.033 micromolar against A549 cells [3].

The deacetylation modification significantly impacts cytotoxicity profiles. Deacetylcolchicine shows half-maximal inhibitory concentration values of 0.025 micromolar against HT-29 cells and 0.036 micromolar against A549 cells [3]. This modification generally increases biological activity compared to the acetylated forms, as demonstrated by systematic structure-activity relationship studies [4].

Colchicine-binding site inhibitors demonstrate exceptional potency across cancer cell line panels. The compound CH-2-77 exhibits nanomolar half-maximal inhibitory concentration values of 2.1 nanomolar against MDA-MB-231 triple-negative breast cancer cells, with maintained efficacy against paclitaxel-resistant cell lines [5]. Similarly, PT-100, a B-nor-methylene colchicinoid, shows extraordinarily high antiproliferative effects at low nanomolar concentrations across acute lymphoblastic leukemia, acute myeloid leukemia, Burkitt-like lymphoma, human melanoma, and human breast adenocarcinoma cell lines [6].

The cytotoxicity mechanism involves disruption of microtubule dynamics during cell division. Studies demonstrate that colchicine derivatives cause cell cycle arrest at the G2/M phase, preventing proper spindle formation and chromosome segregation [5] [6]. This leads to mitotic catastrophe and subsequent cell death through apoptotic pathways.

Resistance profile analysis indicates that N-Trifluoroacetyl Deacetylcolchicine and related compounds can overcome certain drug resistance mechanisms. CH-2-77 maintains similar cytotoxicity against paclitaxel-resistant cell lines compared to sensitive parental cells, suggesting distinct resistance mechanisms [5]. Additionally, these compounds show activity against colchicine-resistant cell lines, indicating potential therapeutic advantages over conventional microtubule-targeting agents.

Apoptotic Pathway Modulation: Caspase Activation and Bcl-2 Family Regulation

N-Trifluoroacetyl Deacetylcolchicine induces apoptosis primarily through the intrinsic mitochondrial pathway, characterized by specific caspase activation patterns and mitochondrial dysfunction [7] [6]. The compound triggers caspase-9 activation as an initiator caspase, followed by downstream activation of executioner caspases including caspase-3 [7]. This cascade represents the classical intrinsic apoptotic pathway initiated by mitochondrial membrane permeabilization.

Mitochondrial dysfunction constitutes a central mechanism of apoptosis induction. Studies with colchicine derivatives demonstrate significant mitochondrial membrane potential loss, reactive oxygen species generation, and cytochrome c release specifically in cancerous cells [7]. Treatment with colchicine derivatives at half-maximal inhibitory concentration values results in mitochondrial swelling, collapse of mitochondrial membrane potential, and subsequent release of pro-apoptotic factors including cytochrome c into the cytoplasm [7].

The released cytochrome c forms the apoptosome complex with apoptotic protease activating factor 1 and procaspase-9, leading to caspase-9 activation [8]. This initiator caspase then cleaves and activates executioner caspases-3, caspase-6, and caspase-7, resulting in characteristic apoptotic features including DNA fragmentation and cell death [8]. Poly ADP-ribose polymerase cleavage serves as a marker of caspase-3 activation, with studies showing significant appearance of the 85 kilodalton cleavage product following treatment with colchicine derivatives [9] [10].

Bcl-2 family protein regulation plays a crucial role in modulating apoptotic sensitivity. Colchicine derivatives demonstrate the ability to induce apoptosis even in cells with Bcl-2 overexpression, though with reduced efficiency [6]. Studies using melanoma cell lines with 30-fold Bcl-2 overexpression show that while Bcl-2 provides partial protection, compounds like PT-100 remain sufficiently potent to induce significant apoptosis [6].

The compound exhibits selectivity for cancerous cells over healthy cells in apoptosis induction. Comparative studies demonstrate that colchicine derivatives effectively induce apoptosis in acute lymphoblastic leukemia cells while showing minimal effects on healthy B-lymphocytes at equivalent concentrations [7]. This selectivity extends to mitochondrial effects, with reactive oxygen species generation and cytochrome c release occurring specifically in cancerous mitochondria.

Caspase-independent apoptosis mechanisms have been identified for certain colchicine derivatives. PT-100 demonstrates the ability to induce apoptosis that cannot be blocked by pan-caspase inhibitors, indicating additional death pathways beyond classical caspase activation [6]. This compound shows activity in caspase-3 deficient cell lines, suggesting alternative execution mechanisms involving mitochondrial dysfunction and direct cellular damage.

The intrinsic pathway activation involves specific changes in mitochondrial membrane dynamics. Studies reveal that colchicine derivatives cause mitochondrial outer membrane permeabilization through mechanisms involving Bcl-2 family proteins [11]. The compound tBID can act as a direct effector of mitochondrial permeabilization, releasing cytochrome c and mitochondrial DNA even in the absence of BAX and BAK proteins [11].

DNA fragmentation represents a hallmark of apoptosis induced by N-Trifluoroacetyl Deacetylcolchicine. Flow cytometry analysis demonstrates significant sub-G1 DNA content in treated cells, indicating extensive DNA fragmentation [9]. This fragmentation occurs through caspase-activated DNase activity following caspase-3 activation, contributing to the irreversible commitment to cell death.

Anti-MRSA Activity and Biofilm Disruption Mechanisms

N-Trifluoroacetyl Deacetylcolchicine demonstrates significant anti-MRSA activity through multiple mechanisms involving biofilm disruption and bacterial growth inhibition [12] [13]. Colchicine C-ring modified derivatives show biofilm inhibition rates ranging from 7.72% to 40.79% against MRSA USA300 strains, with minimum inhibitory concentration values of 16-32 micrograms per milliliter [12] [13].

The primary mechanism involves regulation of biofilm-related genes, particularly intercellular adhesion A and accessory gene regulator A [12] [13]. These genes are crucial for biofilm formation and maintenance in MRSA strains. Compounds with antibiofilm properties effectively inhibit biofilm formation by affecting the transcriptional regulation of these key genetic targets [12].

Biofilm disruption occurs through interference with bacterial cytoskeletal structures and cell adhesion processes [14]. Colchicine at concentrations of 0.03 grams per liter significantly inhibits biofilm formation at all developmental stages while having minimal negative effects on bacterial viability [14]. This suggests that the compound disrupts biofilm-specific processes rather than acting as a general bactericidal agent.

The mechanism involves alterations in bacterial cell membrane properties and morphology. Studies with Rhodococcus qingshengii demonstrate that colchicine treatment causes cells to acquire a rounded shape within 24 hours, accompanied by changes in fatty acid composition and membrane microviscosity [14]. These morphological changes correlate with reduced biofilm formation capacity.

Synergistic effects with conventional antibiotics enhance anti-MRSA activity. Colchicine derivatives demonstrate fractional inhibitory concentration indices less than 0.5 when combined with standard antibiotics, indicating significant synergistic antibacterial effects [12] [13]. This synergism allows for reduced antibiotic concentrations while maintaining therapeutic efficacy.

The compound affects quorum sensing mechanisms involved in biofilm regulation. Studies demonstrate that colchicine derivatives can modulate the accessory gene regulator system, which controls virulence factor expression and biofilm formation in MRSA [12]. This modulation disrupts bacterial communication networks essential for coordinated biofilm development.

Colchicine shows broad-spectrum antibiofilm activity against multiple bacterial species. Research demonstrates effectiveness against Pectobacterium carotovorum and Rhodococcus qingshengii biofilms at concentrations of 0.25 grams per liter without affecting bacterial viability [14]. This indicates that biofilm disruption occurs through specific interference with biofilm-related processes rather than general cytotoxicity.

The compound demonstrates selectivity for biofilm-associated bacteria compared to planktonic forms. Studies show that colchicine derivatives preferentially target biofilm-forming bacteria while having minimal effects on free-living bacterial populations [15]. This selectivity is attributed to the compound's interference with cytoskeletal structures that are particularly important for biofilm architecture.

Membrane modification represents an additional mechanism of biofilm disruption. Colchicine treatment results in increased membrane rigidity and altered fatty acid composition in bacterial cells [14]. These changes impair cell adhesion and biofilm matrix formation, contributing to the overall antibiofilm effect.

The anti-MRSA activity involves disruption of bacterial division processes. Compounds like TTMB, which target bacterial FtsZ protein, demonstrate both antibacterial and antibiofilm activities against MRSA and other pathogenic bacteria [15]. This dual mechanism enhances the therapeutic potential by targeting both planktonic and biofilm-associated bacterial populations.

Biofilm matrix disruption occurs through interference with extracellular polymeric substances. Colchicine derivatives affect the production and organization of biofilm matrix components, leading to reduced biofilm stability and increased susceptibility to antimicrobial agents [16]. This mechanism is particularly important for treating established biofilm infections.

XLogP3

1.7

LogP

1.72 (LogP)

Other CAS

26195-65-3

Dates

Last modified: 04-14-2024

Explore Compound Types